
2-Bromo-4-methylbenzamide
Overview
Description
2-Bromo-4-methylbenzamide (CAS: 135340-80-6) is a brominated benzamide derivative characterized by a methyl group at the 4-position and a bromine atom at the 2-position of the benzene ring, with an amide functional group (-CONH₂). This compound is primarily utilized in chemical synthesis, serving as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive bromine substituent and amide functionality . Limited toxicity data are available, though standard safety protocols for brominated aromatics (e.g., skin/eye protection) are recommended during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzamide typically involves the bromination of 4-methylbenzamide. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the amide group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from toluene. The steps include:
- Nitration of toluene to form nitrotoluene.
- Reduction of nitrotoluene to form toluidine.
- Acylation of toluidine to form 4-methylbenzamide.
- Bromination of 4-methylbenzamide to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The amide group can be reduced to form an amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Major Products:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 2-Bromo-4-methylbenzoic acid.
Reduction: Formation of 2-Bromo-4-methylaniline
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Bromo-4-methylbenzamide is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in drug discovery and development.
2. Biological Studies
The compound has been studied for its potential as an enzyme inhibitor and in protein-ligand interaction studies. The presence of the bromine atom enhances its binding affinity to certain molecular targets, which is crucial for developing therapeutic agents.
3. Materials Science
In materials science, this compound can be employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Recent studies indicate that this compound may exhibit significant biological activities:
Anticancer Properties
Research has shown that compounds structurally related to this compound have demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (TNBC) | TBD | Inhibits cell proliferation |
Related Compound A | MCF7 | 0.126 | Induces apoptosis via caspase activation |
Related Compound B | H1975 (NSCLC) | 0.442 | Arrests cell cycle at G2/M phase |
Anti-inflammatory Activity
Similar compounds have also been explored for their anti-inflammatory properties, with potential interactions involving pro-inflammatory cytokines or signaling molecules.
Case Studies
Study on MDA-MB-231 Cells
A recent study demonstrated that a compound structurally related to this compound significantly inhibited the proliferation of MDA-MB-231 cells, a model for triple-negative breast cancer (TNBC). The compound exhibited an IC50 value indicating strong potency against these cells while showing reduced toxicity towards non-cancerous cell lines like MCF10A.
In Vivo Efficacy
In animal models, compounds with similar structures have shown efficacy in reducing tumor size and metastasis in TNBC models. This highlights the potential for further development of this compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2-Bromo-6-chloro-4-methylbenzamide (CAS: 135340-80-6)
- Structure : Differs by a chlorine substituent at the 6-position.
- Applications : Likely used in specialized syntheses where halogen diversity is critical.
4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)
- Structure : Contains a bromomethyl (-CH₂Br) group and an aldehyde (-CHO) at the 4-position.
- Reactivity : The aldehyde group offers nucleophilic addition sites, while bromomethyl enables alkylation. Lacks the amide’s hydrogen-bonding capability, reducing polarity .
4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)
- Structure: Features amino (-NH₂) groups at the 1- and 2-positions and bromine at the 4-position.
- Reactivity: Amino groups confer basicity and participation in diazotization or coordination chemistry. Bromine enables aryl coupling.
N-Substituted 2-Bromobenzamides
- Examples : N-ethyl, N-isopropyl, and N-cyclohexyl derivatives ().
- Structure : Varied alkyl/aryl groups on the amide nitrogen.
- Reactivity : Bulkier substituents (e.g., cyclohexyl) may sterically hinder reactions, while electron-donating groups (e.g., ethyl) modulate amide resonance .
Comparative Data Table
Research Findings and Trends
- Reactivity : Bromine in this compound facilitates Suzuki-Miyaura couplings, whereas chlorine in its chloro-bromo analog may direct regioselectivity in further substitutions .
- Polarity : Amide-containing derivatives exhibit higher polarity than aldehydes (e.g., 4-(Bromomethyl)benzaldehyde), impacting solubility in organic vs. aqueous phases .
- Safety : N-substituted benzamides show variable toxicity; alkyl chains may reduce acute hazards compared to unsubstituted analogs .
Biological Activity
2-Bromo-4-methylbenzamide is an aromatic amide with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by the molecular formula C8H8BrNO, features a bromine atom at the second position and a methyl group at the fourth position of the benzene ring. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Target Enzymes and Pathways
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly phosphodiesterase 10A (PDE10A), which plays a crucial role in cellular signaling pathways related to cancer and other diseases. The compound's ability to inhibit PDE10A suggests it could reverse transformed phenotypes in certain cell types, impacting their growth and proliferation characteristics .
The compound engages in various biochemical reactions, including:
- Nucleophilic substitution : It can participate in reactions where nucleophiles attack electrophilic centers.
- Oxidation reactions : The structure allows for interactions that can lead to oxidative modifications of biomolecules.
- Free radical bromination : This reaction pathway highlights its potential utility in synthetic organic chemistry.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : It affects pathways that regulate gene expression and cellular metabolism.
- Cellular Metabolism : The compound has been shown to alter metabolic pathways by interacting with various biomolecules, leading to changes in cellular function.
Antimicrobial Activity
Preliminary studies have investigated the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes.
Anticancer Properties
In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. Its role as a PDE10A inhibitor may contribute to its anticancer activity by modulating intracellular signaling pathways that promote tumor growth and survival .
Data Table: Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Antimicrobial | Effective against bacterial strains | Disruption of cell wall synthesis |
Anticancer | Cytotoxic to cancer cell lines | PDE10A inhibition affecting signaling |
Enzyme Inhibition | Inhibits specific enzymes | Binding to active sites |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, warranting further exploration into its mechanism and potential applications in treating infections .
Properties
IUPAC Name |
2-bromo-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQOTWSJWWOQHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312307 | |
Record name | 2-Bromo-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131002-03-4 | |
Record name | 2-Bromo-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131002-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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